molecular formula C23H30N6 B10864126 2-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine

2-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine

Cat. No.: B10864126
M. Wt: 390.5 g/mol
InChI Key: VJVPEUAHDVGLJM-UHFFFAOYSA-N
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Description

2-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is substituted with a tert-butylphenyl group and a dimethylethanamine moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the tert-butylphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the attachment of the dimethylethanamine moiety via a nucleophilic substitution reaction under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.

    Substitution: The aromatic tert-butylphenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

  • 2-[2-(4-tert-butylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine
  • 2-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine

Uniqueness: The presence of the dimethyl groups and the specific arrangement of the substituents in 2-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine confer unique chemical and biological properties. These structural features influence its reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H30N6

Molecular Weight

390.5 g/mol

IUPAC Name

2-[4-(4-tert-butylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C23H30N6/c1-15-16(2)28(13-12-27(6)7)21-19(15)22-25-20(26-29(22)14-24-21)17-8-10-18(11-9-17)23(3,4)5/h8-11,14H,12-13H2,1-7H3

InChI Key

VJVPEUAHDVGLJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)C(C)(C)C)CCN(C)C)C

Origin of Product

United States

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